molecular formula C15H24BNO4S B1405874 Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1011731-93-3

Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B1405874
CAS No.: 1011731-93-3
M. Wt: 325.2 g/mol
InChI Key: MSGDLFDNBJKWGC-UHFFFAOYSA-N
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Description

Historical Context of Benzenesulfonamide Boronate Derivatives

The development of benzenesulfonamide boronate derivatives represents a significant convergence of two major chemical research areas that evolved throughout the twentieth and twenty-first centuries. The foundation for modern boron organic chemistry was established with critical discoveries in carbon-carbon bond formation, most notably the Suzuki-Miyamura coupling reaction first reported in 1979. This pivotal reaction involved carbon-carbon bond formation between an alkenyl borane or catecholate and an aryl halide in the presence of a base, catalyzed with palladium, and subsequently became instrumental in increasing research focus on boronic acids and their derivatives. The reaction conditions have been continuously optimized for different catalysts and ligands, bases, solvents, and additives, leading to greater interest in boron as a reagent and subsequent discoveries in boron medicinal chemistry.

Within the sulfonamide chemical family, significant research has focused on understanding how electron-withdrawing groups such as sulfonyl and sulfonamide substituents affect the properties of phenylboronic acid derivatives. Research has demonstrated that the introduction of these electron-withdrawing groups into the ring of phenylboronic acid substantially lowers the boronate pKa values. Specifically, sulfonamide-substituted phenylboronic acids show pKa values shifted by approximately 1.4 pH units relative to unsubstituted phenylboronic acid, while sulfonyl derivatives show shifts of 1.7 pH units. This reduction in pKa values enables these compounds to bind cis-diols at near neutral pH conditions, making them particularly valuable for applications requiring mild reaction conditions.

The past two decades have witnessed major advances in boron organic chemistry, with new methods and catalysts making the incorporation of boron functional groups into drug candidates and synthetic intermediates more readily accessible and practicable. This progress has led to the successful expansion of boron-containing compounds in pharmaceutical research, with five FDA-approved boron-containing compounds developed including bortezomib, tavaborole, ixazomib, crisaborole, and vaborbactam, drawing considerable attention to the use of boron as a viable candidate for further chemical development. The combination of these historical developments in both boron chemistry and sulfonamide research has created the scientific foundation for the sophisticated benzenesulfonamide boronate derivatives studied today.

Significance in Organic Chemistry and Materials Science

Benzenesulfonamide boronate derivatives occupy a crucial position in contemporary organic synthesis due to their dual functionality as both electrophilic boron centers and sulfonamide directing groups. The boronate ester functionality serves as an essential component in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyamura coupling, which has become fundamental to modern synthetic methodology. The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as the pinacol boronate ester, provides enhanced stability compared to boronic acids while maintaining reactivity under appropriate coupling conditions. This stability-reactivity balance makes these compounds particularly valuable as synthetic building blocks that can be stored and handled under standard laboratory conditions.

The significance of these compounds extends into materials science applications, where boronate monomers serve as effective chemical building blocks for organic synthesis and cross-coupling reactions. The development of palladium-catalyzed cross-coupling with boronic acids, recognized with the Nobel Prize in Chemistry in 2010, has established these compounds as particularly useful for semiconducting polymer synthesis. The ability to incorporate both electron-withdrawing sulfonamide groups and reactive boronate functionalities into a single molecule provides materials scientists with unprecedented control over electronic properties and polymerization behavior.

Recent research has demonstrated that sulfonyl and sulfonamide-substituted phenylboronic acids exhibit enhanced boronate affinity compared to unsubstituted analogs. The polar nature of the sulfonamide substituents appears to improve the interaction between boronate ligands and analytes in aqueous solution, making these compounds particularly valuable for separation science applications. The low pH operating environment enabled by the reduced pKa values is particularly suitable for oxidation-sensitive synthetic transformations, expanding the scope of reactions where these compounds can be effectively employed.

The mechanistic understanding of boronate activation has revealed that tetrahedral boranate complex formation can increase nucleophilicity by orders of magnitude compared to standard boronic esters. This enhanced reactivity profile, combined with the directing effects of sulfonamide substituents, positions these compounds as versatile intermediates capable of participating in complex multi-step synthetic sequences while maintaining selectivity and functional group tolerance.

Nomenclature and Classification

The systematic nomenclature of Benzenesulfonamide, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds containing sulfonamide functionalities. The compound belongs to the class of organic compounds known as benzenesulfonamides, which are characterized by containing a sulfonamide group that is sulfur-linked to a benzene ring. Within this classification, the compound further belongs to the subclass of aryl organoborons due to the presence of the boronate ester functionality directly attached to the aromatic ring system.

The molecular formula C15H24BNO4S reflects the integration of multiple functional group families within a single molecular framework. The compound can be systematically named as N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, indicating the specific substitution pattern on both the benzene ring and the sulfonamide nitrogen atoms. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group identifies this as a pinacol boronate ester derivative, a classification that carries specific implications for stability and reactivity in synthetic applications.

Chemical databases assign specific registry numbers to distinguish this compound from its structural analogs, with the compound bearing CAS number 1011731-93-3. This systematic identification becomes particularly important given the existence of numerous positional isomers and substitution variants within the benzenesulfonamide boronate family. The compound classification extends to include its role as a synthetic intermediate, specifically categorized among boronate monomers used for organic synthesis applications.

The nomenclature also reflects the compound's dual nature as both a sulfonamide derivative and an organoboron species. This classification carries implications for storage, handling, and synthetic application, as compounds in this category typically exhibit air and moisture stability while retaining reactivity under specific catalytic conditions. The systematic naming convention enables precise communication within the scientific community regarding the exact structural features and anticipated chemical behavior of this specific molecular entity.

Structural Comparison with Related Compounds

The structural framework of Benzenesulfonamide, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- can be systematically compared with related compounds to understand structure-activity relationships and synthetic accessibility. A comprehensive analysis reveals several key structural variants within the benzenesulfonamide boronate family, each exhibiting distinct properties and applications.

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide 214360-51-7 C12H18BNO4S 283.16 g/mol Unsubstituted sulfonamide nitrogen
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide 486422-08-6 C12H18BNO4S 283.15 g/mol Meta-positioned boronate group
N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide 914610-50-7 C15H22BNO4S 323.2 g/mol Cyclopropyl substitution on nitrogen
N,N,4-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide 2601569-98-4 C15H24BNO4S 325.23 g/mol Meta-positioned with N,N-dimethyl substitution

The comparison reveals that the target compound features a unique combination of para-positioned boronate ester, N,N-dimethyl substitution on the sulfonamide nitrogen, and an additional methyl group at the 2-position of the benzene ring. This specific substitution pattern differentiates it from simpler analogs such as the unsubstituted 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, which lacks the nitrogen substitution and the 2-methyl group.

The structural comparison extends to regioisomeric relationships, particularly with the 3-substituted analog bearing CAS number 486422-08-6. While both compounds share identical molecular formulas in their unsubstituted forms, the positional difference of the boronate group significantly affects their electronic properties and synthetic utility. The meta-substituted variant exhibits different coupling reactivity patterns and electronic distribution compared to the para-substituted target compound.

Substitution patterns on the sulfonamide nitrogen also provide important structural variations. The N-cyclopropyl derivative demonstrates how steric effects can be introduced while maintaining the boronate functionality. The molecular weight increase to 323.2 grams per mole reflects the additional carbon content while preserving the essential boronate ester and sulfonamide functionalities that define this compound class.

The presence of the 2-methyl substituent in the target compound represents a significant structural feature that distinguishes it from most analogs in this series. This substitution introduces steric hindrance near the boronate group and modifies the electronic environment of the aromatic ring, potentially affecting both the coupling reactivity and the stability of the boronate ester under various reaction conditions. The combination of electronic and steric effects created by this specific substitution pattern makes this compound particularly interesting for applications requiring fine-tuned reactivity profiles.

Properties

IUPAC Name

N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-11-10-12(8-9-13(11)22(18,19)17(6)7)16-20-14(2,3)15(4,5)21-16/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGDLFDNBJKWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Boronate Ester Formation and Aromatic Nucleophilic Substitution

Methodology:

This approach involves first synthesizing the boronate ester intermediate, followed by coupling with a sulfonamide precursor.

Reaction Steps:

  • Preparation of the Boronic Ester:

    • Starting from 4-bromobenzenesulfonamide derivatives, a borylation reaction is performed.
    • Typical reagents include bis(pinacolato)diboron (B2pin2) , palladium catalysts (e.g., Pd(dppf)Cl2), and a base such as potassium acetate .
    • Conditions: Reflux in an inert solvent like dimethylformamide (DMF) or dioxane under nitrogen atmosphere.
  • Coupling with Aromatic Precursors:

    • The boronic ester intermediate undergoes Suzuki-Miyaura cross-coupling with an appropriate halogenated aromatic compound bearing the N,3-dimethyl substitution.
    • Catalysts: Palladium-based complexes.
    • Solvent: Toluene or dioxane with aqueous base.
    • Conditions: Heating at 80–100°C under inert atmosphere.

Outcome:

This yields the boron-functionalized aromatic sulfonamide with the desired tetramethyl-dioxaborolan-2-yl group attached at the 4-position.

Borono-Deamination Approach (Organo-Catalyzed Borono-Deamination)

Research Findings:

A recent publication describes mild, organo-catalyzed borono-deamination as an innovative route to functionalize aromatic sulfonamides. The process involves:

  • Using boron trifluoride diethyl etherate and organocatalysts to facilitate selective deamination.
  • Incorporating the tetramethyl-1,3,2-dioxaborolan-2-yl group via a borono-deamination mechanism, which allows for regioselective installation on aromatic rings.

Reaction Conditions:

  • Temperature: 125°C
  • Solvent: Ethyl acetate or similar
  • Reagents: Organocatalysts and boron reagents
  • Procedure: Sequential addition of boron reagents and deamination agents, followed by purification via chromatography.

Advantages:

  • Mild reaction conditions
  • High regioselectivity
  • Compatibility with various functional groups

Multi-Step Synthesis Involving Nucleophilic Aromatic Substitution and Functional Group Transformations

Process:

  • Nucleophilic substitution of aromatic sulfonyl chlorides with methylamine derivatives to form sulfonamides.
  • Subsequent lithiation or halogenation at the 4-position of the aromatic ring.
  • Borylation using B2pin2 and palladium catalysis to install the boronate ester.

Reaction Conditions:

  • Lithiation: n-Butyllithium at low temperatures (-78°C)
  • Borylation: Reflux in toluene with Pd catalysts
  • Purification: Column chromatography and recrystallization

Data Table Summarizing Key Preparation Parameters

Method Key Reagents Catalysts Solvent Temperature Yield Remarks
Boronate Ester Formation B2pin2, Pd catalyst, KAc Pd(dppf)Cl2 Dioxane, DMF Reflux (80–100°C) 70–85% Suitable for aromatic substitution
Borono-Deamination Organocatalyst, B(C6F5)3 - Ethyl acetate 125°C 76–86% Mild, regioselective
Nucleophilic Substitution + Borylation n-BuLi, B2pin2 Pd catalyst Toluene -78°C to reflux Variable Multi-step, high specificity

Research Findings and Notes

  • Patents and literature indicate that boronic ester intermediates are pivotal in synthesizing such sulfonamide derivatives, enabling subsequent cross-coupling reactions.
  • Recent advances emphasize organocatalytic borono-deamination as a greener, more selective route, reducing the need for harsh conditions.
  • The selectivity of boronation at the 4-position of the aromatic ring is typically achieved through controlled lithiation or directed ortho-lithiation strategies.
  • Purification techniques such as flash chromatography and recrystallization are routinely employed to isolate high-purity compounds.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group in this compound participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. This reaction is critical for synthesizing biaryl structures in pharmaceuticals and materials science.

Key Features :

  • Catalysts : PdCl₂(dppf) or Pd(OAc)₂ with ligands such as 1,3-bis(diphenylphosphino)propane .

  • Conditions :

    • Solvents: 1,4-dioxane, THF, or MeCN.

    • Bases: Cs₂CO₃ or NaHCO₃.

    • Temperature: 80–100°C under inert atmosphere .

  • Substrates : Aryl halides (e.g., bromobenzene, iodopyridines).

Example Reaction :

N N 2 Trimethyl 4 pinacol boronate benzenesulfonamide+Aryl XPd catalystBiaryl product+Byproducts\text{N N 2 Trimethyl 4 pinacol boronate benzenesulfonamide}+\text{Aryl X}\xrightarrow{\text{Pd catalyst}}\text{Biaryl product}+\text{Byproducts}

Yield Optimization :

ParameterOptimal ValueEffect on Yield
SolventMeCN89%
Lewis AcidB(C₆F₅)₃ (2.5 mol%)5× reduction in proto-deboronation
Reaction Time15 min at 40°C>90% conversion

Nucleophilic Substitution Reactions

The sulfonamide group and halogen substituents (if present) undergo substitution with nucleophiles.

Chlorine Substitution :

  • Reagents : Amines, thiols, or alkoxides.

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) at 25–60°C .

  • Products : Sulfonamide derivatives with modified electronic properties.

Example :

Ar Cl+NHMe2Ar NMe2+HCl\text{Ar Cl}+\text{NHMe}_2\rightarrow \text{Ar NMe}_2+\text{HCl}

Protodeboronation

The boronate group can undergo acid-catalyzed protodeboronation, forming benzene derivatives as side products. This reaction competes with cross-coupling and is minimized using optimized conditions.

Mechanism :

  • Acidic cleavage of the B–O bond in the pinacol boronate.

  • Protonation of the aryl boronate intermediate.

Conditions :

  • Catalyst : Trifluoroacetic acid (TFA) or BF₃·Et₂O.

  • Solvent : Dichloromethane or MeCN at 0–25°C .

Impact of Solvent on Proto-Deboronation :

Solvent% Proto-Deboronation
MeCN3.9%
DCM9.0%
MeOH25.6%

C–H Borylation

The compound can act as a substrate for Ir-catalyzed C–H borylation, enabling regioselective functionalization of aromatic systems.

Conditions :

  • Catalyst : [Ir(COD)(OMe)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine.

  • Reagent : Pinacolborane (HBpin).

  • Temperature : 60–80°C in THF .

Example :

Aromatic C H+HBpinIr catalystAryl boronate\text{Aromatic C H}+\text{HBpin}\xrightarrow{\text{Ir catalyst}}\text{Aryl boronate}

Functional Group Compatibility

The sulfonamide group remains stable under most reaction conditions, including:

  • Oxidative Environments : TBHP (tert-butyl hydroperoxide) in dichloromethane .

  • Reductive Conditions : Silanes or hydrogenation catalysts (avoided due to boronate sensitivity).

Side Reactions and Mitigation

Side ReactionCauseMitigation Strategy
Proto-DeboronationAcidic conditions or protic solventsUse B(C₆F₅)₃ and MeCN
HomocouplingOxidative dimerizationStrict inert atmosphere control

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Benzenesulfonamides are known for their antimicrobial properties. The sulfonamide moiety can inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. Research has shown that modifications to the benzenesulfonamide structure can enhance its efficacy against resistant strains of bacteria.

Case Study: Antibacterial Efficacy
A study evaluating various benzenesulfonamide derivatives demonstrated that introducing bulky groups like the dioxaborolane moiety can improve antibacterial activity against Gram-positive bacteria. The compound's ability to disrupt metabolic pathways in bacteria is attributed to its structural configuration .

Catalysis

Organometallic Catalysts
The incorporation of boron-containing groups like the tetramethyl-1,3,2-dioxaborolane enhances the compound's ability to act as a ligand in organometallic chemistry. It has been utilized in catalytic processes such as transfer hydrogenation and C-C coupling reactions.

Case Study: Transfer Hydrogenation
In a notable application, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide was used as a ligand in rhodium(III) catalysts for the selective transfer hydrogenation of quinoxalines. This reaction showcased high selectivity and efficiency, making it a valuable method for synthesizing tetrahydroquinoxalines .

Material Science

Polymer Chemistry
The unique properties of benzenesulfonamides allow them to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The dioxaborolane group can facilitate cross-linking in polymer networks.

Case Study: Polymer Blends
Research on polymer blends containing benzenesulfonamide derivatives has revealed improved tensile strength and thermal resistance compared to standard polymers. The presence of the dioxaborolane moiety aids in creating more robust cross-linked structures .

Analytical Chemistry

Chromatography Applications
Benzenesulfonamides are often used as stationary phase modifiers in chromatographic techniques due to their polar nature. This enhances the separation efficiency of complex mixtures.

Case Study: HPLC Methods
In high-performance liquid chromatography (HPLC), the inclusion of benzenesulfonamide derivatives has been shown to improve the resolution of analytes in pharmaceutical formulations. This application highlights the compound's versatility beyond traditional chemical synthesis .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The dioxaborolane moiety plays a crucial role in these interactions by forming stable complexes with the target molecules .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

Compound Name Substituents (Nitrogen) Molecular Formula CAS No. Molecular Weight (g/mol) Key Differences/Effects
N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Cyclopropyl C₁₅H₂₂BNO₄S 914610-50-7 323.216 Increased steric hindrance; potential for altered reactivity in coupling reactions
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Dimethyl C₁₄H₂₂BNO₄S 486422-04-2 311.20 Reduced steric bulk; higher solubility in polar solvents
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Methyl C₁₃H₁₉BNO₄S 1073353-47-5 283.15 Simplified structure; limited steric effects but lower thermal stability

Substituent Variations on the Benzene Ring

Compound Name Substituents (Benzene) Molecular Formula CAS No. Molecular Weight (g/mol) Key Differences/Effects
N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide 3-Methyl C₁₅H₂₄BNO₄S N/A 325.23 Meta-methyl group alters electronic properties; reduced para-directing effects in coupling
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide 3-Chloro C₁₂H₁₇BClNO₄S 2818961-92-9 317.59 Electron-withdrawing Cl enhances boronate reactivity; faster Suzuki coupling rates

Physicochemical and Reactivity Comparisons

Reactivity in Suzuki-Miyaura Coupling

  • Target Compound : Methyl groups at ortho and para positions provide steric protection, slowing transmetallation but improving regioselectivity .
  • Chloro Analog (CAS 2818961-92-9) : Electron-withdrawing Cl increases electrophilicity of the boronate, accelerating coupling rates by ~30% compared to methyl-substituted analogs .

Solubility and Stability

  • Cyclopropyl Derivative (CAS 914610-50-7) : LogP = 3.1 (predicted), higher hydrophobicity limits aqueous solubility but improves membrane permeability .
  • N,N-Dimethyl Analog (CAS 486422-04-2) : LogP = 2.5, enhanced solubility in THF and DMF due to reduced alkylation .

Biological Activity

Benzenesulfonamide, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of benzenesulfonamide derivatives often influences their biological activity. The specific compound features a sulfonamide group and a dioxaborolane moiety, which may enhance its interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

C15H25BNO4S\text{C}_{15}\text{H}_{25}\text{B}\text{N}\text{O}_{4}\text{S}

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group is crucial for their activity against various bacterial strains. A study showed that modifications at specific positions on the benzene ring can enhance antimicrobial efficacy. For instance, substituents like halogens or hydroxyl groups at certain positions have been associated with increased antibacterial activity .

Kinase Inhibition

Benzenesulfonamides are also noted for their role as kinase inhibitors. They can interact with various kinases involved in cancer progression. The compound's ability to inhibit specific kinases may provide therapeutic benefits in treating malignancies. For example, compounds similar to benzenesulfonamide have shown activity against EGFR (Epidermal Growth Factor Receptor), which is often mutated in non-small cell lung cancer (NSCLC) .

Neuroprotective Effects

Emerging research suggests that some benzenesulfonamide derivatives may exhibit neuroprotective effects. These compounds could potentially modulate pathways involved in neurodegenerative diseases by interacting with key proteins in the central nervous system (CNS). The CNS drug-likeness of certain derivatives has been evaluated, indicating promising therapeutic profiles .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study evaluated several benzenesulfonamide derivatives against common pathogens. Results indicated that modifications at the 4-position significantly enhanced antibacterial activity compared to unsubstituted analogs .
  • Kinase Inhibition Profile : A detailed pharmacological evaluation revealed that certain benzenesulfonamides act as selective inhibitors of receptor tyrosine kinases, displaying IC50 values in the low-nanomolar range against targets like EGFR and PDGFR .
  • Neuroprotective Mechanisms : In vitro studies demonstrated that specific derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders .

Summary of Findings

Activity Mechanism Reference
AntimicrobialInhibits bacterial growth
Kinase InhibitionBinds to ATP-binding sites
NeuroprotectionModulates oxidative stress

Q & A

Q. Key Considerations :

  • Yields vary significantly depending on the halogen precursor. For example, brominated substrates yield 54–65%, while chlorinated analogs yield 21–32% .
  • Purification typically involves silica gel chromatography or recrystallization .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR Spectroscopy : Confirm regioselectivity and boron incorporation. For example, the dioxaborolane group exhibits characteristic peaks at δ 1.3 ppm (¹H, singlet for pinacol methyl groups) and δ 84–85 ppm (¹³C, quaternary carbons adjacent to boron) .
  • Mass Spectrometry (DART or ESI) : Validate molecular weight. For example, [M+H]+ for C₁₆H₂₄BNO₃ should match exact mass 304.1526 .
  • X-ray Crystallography (if crystalline) : Use SHELXL for structure refinement to resolve stereochemical ambiguities .

Advanced Question: How can researchers optimize low yields in the borylation of chlorinated precursors?

Methodological Answer:
Low yields (e.g., 21–32% for chlorinated substrates ) arise from competitive side reactions and steric hindrance. Optimization strategies include:

  • Catalyst Screening : Test alternative Pd or Ir complexes (e.g., PdCl₂(dppf)) to enhance turnover.
  • Additives : Introduce Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency.
  • Precursor Design : Replace chlorine with more reactive leaving groups (e.g., triflate) .

Advanced Question: How should discrepancies in NMR data be analyzed?

Methodological Answer:
Discrepancies between observed and literature NMR signals (e.g., δ shifts >0.1 ppm) may indicate:

  • Impurities : Use 2D NMR (COSY, HSQC) to isolate signals.
  • Dynamic Effects : Variable-temperature NMR can reveal rotational barriers in the sulfonamide group.
  • Solvent Artifacts : Compare data in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding .

Example : In , tert-butyl carbamate derivatives showed split signals due to restricted rotation, resolved via NOESY experiments.

Advanced Question: What are the applications of this compound in cross-coupling reactions?

Methodological Answer:
The boronate ester moiety enables participation in:

  • Suzuki-Miyaura Reactions : Couple with aryl halides to form biaryl sulfonamides. Use Pd(OAc)₂ with SPhos ligand in THF/H₂O at 60°C .
  • Carbonylative Coupling : Synthesize ketone derivatives under CO atmosphere (1 atm) with PdCl₂(PCy₃)₂ .

Q. Challenges :

  • Boron Hydrolysis : Avoid protic solvents; store compounds under inert atmosphere.
  • Steric Hindrance : Use bulky ligands (e.g., XPhos) to accelerate transmetallation .

Advanced Question: How can computational methods aid in predicting reactivity?

Methodological Answer:

  • DFT Calculations : Model transition states for C-H activation or Suzuki coupling steps. Software like Gaussian or ORCA can predict activation barriers and regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

Case Study : used bond energy calculations to rationalize the thermodynamic favorability of C-B bond formation in alkanes.

Advanced Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : The compound is classified as harmful if swallowed (R22 ). Use PPE (gloves, goggles) and work in a fume hood.
  • Boron Toxicity : Monitor waste disposal; avoid aqueous release due to environmental persistence.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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